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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha

(PI3Kα) isoform, a key component of the frequently dysregulated PI3K/mTOR signaling

pathway in human cancers, including breast cancer.[1][2][3] Its high selectivity for PI3Kα over

other Class I PI3K isoforms and the mammalian target of rapamycin (mTOR) suggests a

potential for a wider therapeutic window, possibly mitigating side effects associated with

broader inhibition of the PI3K pathway.[3] Developed through structure-based drug design, PF-
06843195 demonstrates significant suppression of the PI3K/mTOR signaling pathway and has

shown durable antitumor efficacy in preclinical models.[2]

Quantitative Data
The following tables summarize the key quantitative data reported for PF-06843195.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type Metric Value (nM)
Cell
Line/Syste
m

Reference

PI3Kα
Biochemical

Kinase Assay
Kᵢ < 0.018 N/A

PI3Kδ
Biochemical

Kinase Assay
Kᵢ 0.28 N/A

PI3Kα

Cell-Based

Isoform

Potency

IC₅₀ 18
Rat1

fibroblasts

PI3Kβ

Cell-Based

Isoform

Potency

IC₅₀ 360
Rat1

fibroblasts

PI3Kδ

Cell-Based

Isoform

Potency

IC₅₀ 160
Rat1

fibroblasts

mTOR
Cellular

Selectivity
IC₅₀ 1500

Rat1

fibroblasts

pAKT (T308)

Inhibition

Cellular

Phosphorylati

on Assay

IC₅₀ 7.8 MCF7

pAKT (T308)

Inhibition

Cellular

Phosphorylati

on Assay

IC₅₀ 8.7 T47D

Cell

Proliferation

Cell Viability

Assay
IC₅₀ 62 MCF7

Cell

Proliferation

Cell Viability

Assay
IC₅₀ 32 T47D

Table 2: Pharmacokinetic Profile in Rats
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Parameter
Route of
Administrat
ion

Dose
(mg/kg)

Value Unit Reference

Oral

Bioavailability
Oral 10 25 %

Half-life (t₁/₂) Intravenous 2 3.6 h

Plasma

Clearance
Intravenous 2 30 mL/min/kg

Volume of

Distribution
Intravenous 2 3.0 L/kg

Note: In vivo efficacy data in breast cancer xenograft models, such as tumor growth inhibition

(TGI), have been mentioned in the literature but specific quantitative data is not publicly

available at this time.

Signaling Pathway and Experimental Workflow
Visualizations
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway and
the Action of PF-06843195
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Caption: PI3K/AKT/mTOR pathway and PF-06843195's inhibitory action.
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Diagram 2: Experimental Workflow for In Vitro
Evaluation of PF-06843195
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Caption: In vitro experimental workflow for PF-06843195 evaluation.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PF-
06843195. These protocols are based on standard laboratory procedures and should be

adapted as necessary.

Biochemical Kinase Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of PF-06843195 on the enzymatic

activity of PI3K isoforms.

Reagents and Materials:
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Recombinant human PI3K isoforms (α, β, δ, γ)

PIP2 substrate

ATP

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, CHAPS)

PF-06843195 serial dilutions

ADP detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

384-well assay plates

Procedure:

1. Prepare serial dilutions of PF-06843195 in DMSO and then dilute in kinase reaction buffer.

2. Add a defined amount of a specific PI3K isoform to each well of the assay plate.

3. Add the PF-06843195 dilutions to the wells and incubate for a predetermined time (e.g.,

15-30 minutes) at room temperature to allow for compound binding.

4. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

5. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

6. Stop the kinase reaction and detect the amount of ADP produced according to the

manufacturer's protocol of the ADP detection kit.

7. Measure the signal (e.g., luminescence or TR-FRET) using a plate reader.

8. Calculate the percent inhibition for each concentration of PF-06843195 and determine the

Kᵢ or IC₅₀ values by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PF-06843195 on the viability and proliferation of breast

cancer cell lines.
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Reagents and Materials:

Breast cancer cell lines (e.g., MCF7, T47D)

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and

antibiotics

PF-06843195 serial dilutions

MTT reagent or CellTiter-Glo® reagent

96-well cell culture plates

Solubilization buffer (for MTT assay)

Procedure:

1. Seed the breast cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.

2. Treat the cells with serial dilutions of PF-06843195 and a vehicle control (DMSO).

3. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

4. For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for

formazan crystal formation. Add solubilization buffer to dissolve the crystals and measure

the absorbance at 570 nm.

5. For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the

cells and generates a luminescent signal proportional to the amount of ATP present.

Measure the luminescence using a plate reader.

6. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value by plotting the data on a dose-response curve.

pAKT Inhibition Assay (Western Blot)
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This assay is used to confirm the on-target effect of PF-06843195 by measuring the

phosphorylation status of AKT, a downstream effector of PI3K.

Reagents and Materials:

Breast cancer cell lines (e.g., MCF7, T47D)

Cell culture medium

PF-06843195 at various concentrations

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-pAKT (e.g., Ser473 or Thr308), anti-total AKT, and a loading

control (e.g., anti-β-actin or anti-GAPDH)

Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse)

Chemiluminescent substrate

SDS-PAGE gels and Western blotting equipment

Procedure:

1. Seed cells and allow them to adhere.

2. Treat the cells with different concentrations of PF-06843195 for a specified time (e.g., 1-2

hours).

3. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

4. Determine the protein concentration of the lysates using a protein assay (e.g., BCA

assay).

5. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to

a PVDF or nitrocellulose membrane.

6. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
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7. Incubate the membrane with the primary antibody against pAKT overnight at 4°C.

8. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

9. Detect the signal using a chemiluminescent substrate and an imaging system.

10. Strip the membrane and re-probe for total AKT and the loading control to ensure equal

protein loading.

11. Quantify the band intensities to determine the relative levels of pAKT inhibition.

Potential Mechanisms of Resistance and Future
Directions
While specific resistance mechanisms to PF-06843195 have not been detailed in the literature,

general mechanisms of resistance to PI3K inhibitors in breast cancer are well-documented and

may be relevant. These include:

Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the

MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.

Secondary mutations in PIK3CA: Alterations in the drug-binding site of PI3Kα can reduce the

efficacy of the inhibitor.

Upregulation of other PI3K isoforms: Increased activity of other isoforms, like PI3Kβ, can

maintain downstream signaling.

Activation of downstream effectors: Alterations in downstream components like mTOR can

render the cells independent of upstream PI3K signaling.

Future research on PF-06843195 will likely focus on:

In vivo efficacy studies: Thorough evaluation in various breast cancer xenograft and patient-

derived xenograft (PDX) models is needed to establish its anti-tumor activity in a

physiological context.
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Combination therapies: Investigating synergistic effects with other targeted agents (e.g.,

CDK4/6 inhibitors, HER2 inhibitors) or chemotherapy to enhance efficacy and overcome

potential resistance.

Clinical development: As a preclinical candidate, the progression of PF-06843195 into Phase

I clinical trials will be a critical step to evaluate its safety, tolerability, and preliminary efficacy

in patients with breast cancer.

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely

to respond to PF-06843195 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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